
2-(Methylthiomethyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-[(methylthio)methyl]phenol can be achieved through several methods. One common approach involves the O-methylation of phenolic compounds using tetramethylammonium hydroxide (TMAOH) under microwave irradiation. This method is efficient and selective, providing high yields of the desired product in a short time . Another method involves the use of hydrogen bromide and boron tribromide as catalysts in demethylation reactions, which can coordinate with electron-rich sites in organic compounds to enhance the outcome of the reaction .
Industrial Production Methods
Industrial production of O-[(methylthio)methyl]phenol typically involves large-scale synthesis using similar methods as described above but optimized for higher efficiency and yield. The use of microwave-assisted O-methylation and catalytic demethylation are common due to their effectiveness and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
O-[(methylthio)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: Electrophilic aromatic substitution reactions are common due to the activating effect of the hydroxyl group on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are often employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated phenols.
Wissenschaftliche Forschungsanwendungen
O-[(methylthio)methyl]phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and dyes.
Wirkmechanismus
The mechanism of action of O-[(methylthio)methyl]phenol involves its interaction with various molecular targets and pathways. The compound can form complexes with metals, which can then participate in catalytic reactions. Additionally, its ability to undergo electrophilic aromatic substitution makes it a versatile intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol: The parent compound, which lacks the methylthio group.
Thiophenol: Contains a thiol group instead of a methylthio group.
Methylphenol (Cresol): Contains a methyl group instead of a methylthio group.
Uniqueness
O-[(methylthio)methyl]phenol is unique due to the presence of both a hydroxyl group and a methylthio group on the aromatic ring. This combination imparts distinct chemical properties, such as increased reactivity in electrophilic aromatic substitution reactions and potential biological activities .
Eigenschaften
Molekularformel |
C8H10OS |
|---|---|
Molekulargewicht |
154.23 g/mol |
IUPAC-Name |
2-(methylsulfanylmethyl)phenol |
InChI |
InChI=1S/C8H10OS/c1-10-6-7-4-2-3-5-8(7)9/h2-5,9H,6H2,1H3 |
InChI-Schlüssel |
USUGKGZNYHHQAW-UHFFFAOYSA-N |
Kanonische SMILES |
CSCC1=CC=CC=C1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


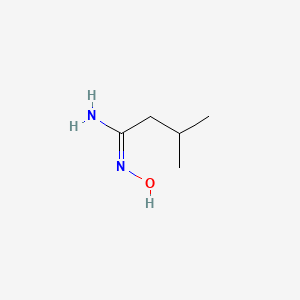
![[4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]phenyl] 4-bromobenzoate](/img/structure/B12050536.png)
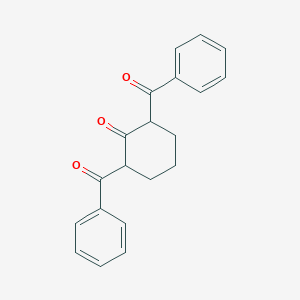

![Octahydro-pyrido[3,4-b][1,4]thiazine-6-carboxylic acid tert-butyl ester](/img/structure/B12050549.png)
![[2-(3-Methylbutoxy)phenyl]methanamine](/img/structure/B12050560.png)

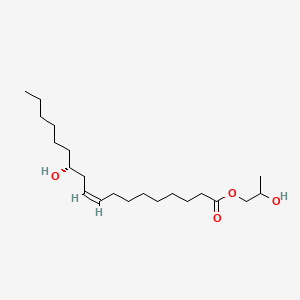

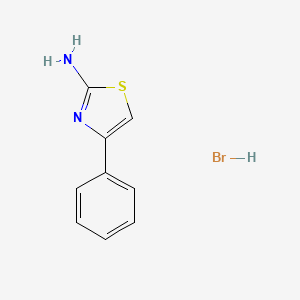

![3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12050594.png)
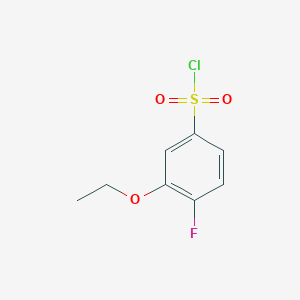
![N-[3-(piperidin-4-yloxy)phenyl]acetamide](/img/structure/B12050606.png)
